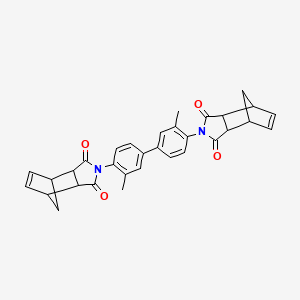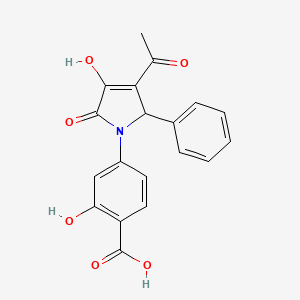![molecular formula C24H17I2N3O4S2 B11543252 methyl 4-({[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11543252.png)
methyl 4-({[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound with significant potential in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a benzoate ester, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multi-step organic reactionsThe final steps involve the formation of the benzoate ester and the acetylation of the amine group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reactions while minimizing side products .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
METHYL 4-[2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The hydroxy-diiodophenyl group can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
METHYL 4-HYDROXYBENZOATE: Known for its use as a preservative.
BENZOTHIAZOLE DERIVATIVES: Widely studied for their biological activities.
Uniqueness
METHYL 4-[2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE is unique due to its combination of a benzothiazole core and a hydroxy-diiodophenyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H17I2N3O4S2 |
|---|---|
Molecular Weight |
729.4 g/mol |
IUPAC Name |
methyl 4-[[2-[[6-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H17I2N3O4S2/c1-33-23(32)13-2-4-16(5-3-13)28-21(30)12-34-24-29-19-7-6-17(10-20(19)35-24)27-11-14-8-15(25)9-18(26)22(14)31/h2-11,31H,12H2,1H3,(H,28,30) |
InChI Key |
QJSFQZUJHIHDEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11543169.png)

![N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-6-[(2Z)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11543181.png)

![2-chloro-N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11543198.png)
![N-[(E)-(3-nitrophenyl)methylidene]octadecan-1-amine](/img/structure/B11543200.png)
![2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11543211.png)

![N-[4-(biphenyl-4-yl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11543223.png)
![3,4-dibromo-6-methoxy-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11543224.png)


![17-(4-methoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11543247.png)
![3-Nitro-N'-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11543248.png)
